N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-methoxyphenoxy)propanamide
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Overview
Description
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-methoxyphenoxy)propanamide is a chemical compound that has been studied extensively in the field of scientific research. It is a potent and selective inhibitor of the protein kinase C (PKC) family of enzymes, which play a crucial role in many cellular processes, including cell growth, differentiation, and apoptosis.
Mechanism of Action
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-methoxyphenoxy)propanamide works by inhibiting the activity of the this compound family of enzymes. N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-methoxyphenoxy)propanamides play a crucial role in many cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting the activity of these enzymes, this compound can disrupt these cellular processes and induce cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce cell death in cancer cells by disrupting cellular processes such as cell growth and differentiation. It has also been shown to inhibit the accumulation of beta-amyloid plaques in the brain, which may have implications for the treatment of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-methoxyphenoxy)propanamide is its potent and selective inhibition of the this compound family of enzymes. This specificity makes it a valuable tool for studying the role of these enzymes in cellular processes. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are a number of future directions for the study of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-methoxyphenoxy)propanamide. One area of research is the development of more potent and selective inhibitors of the this compound family of enzymes. Another area of research is the study of the potential therapeutic applications of this compound in the treatment of cancer and Alzheimer's disease. Additionally, the biochemical and physiological effects of this compound could be further studied to gain a better understanding of its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-methoxyphenoxy)propanamide involves a multi-step process that includes the reaction of 4-methoxyphenol with 2-chloroacetyl chloride to form the intermediate compound, 4-methoxyphenyl 2-chloroacetate. This intermediate is then reacted with 2-aminothiazole to form the final product, this compound.
Scientific Research Applications
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-methoxyphenoxy)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor activity in various cancer cell lines, including breast, prostate, and pancreatic cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the accumulation of beta-amyloid plaques in the brain.
properties
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-methoxyphenoxy)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-17-10-2-4-11(5-3-10)18-8-6-12(16)15-13-14-7-9-19-13/h2-5H,6-9H2,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHIOIUOMNXAMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCC(=O)NC2=NCCS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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